
n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine: is a synthetic organic compound that belongs to the thiazole class of chemicals. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Ethylphenyl Substitution: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where an ethyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-4-(4-ethylphenyl)methoxybenzenemethanamine
- n-Cyclopropyl-2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}acetamide
Uniqueness
n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine is unique due to its specific structural features, such as the cyclopropyl group and the thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H18N2S |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H18N2S/c1-3-11-4-6-12(7-5-11)14-10(2)18-15(17-14)16-13-8-9-13/h4-7,13H,3,8-9H2,1-2H3,(H,16,17) |
InChI Key |
FWMXHZRNCHVKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


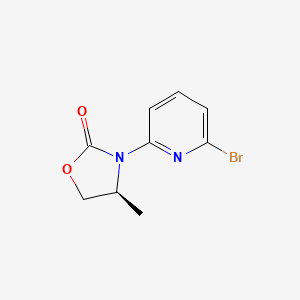
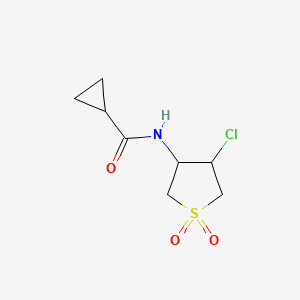

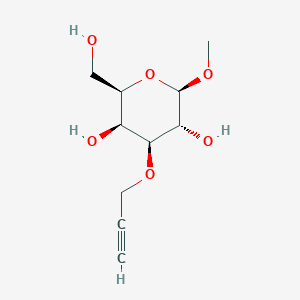


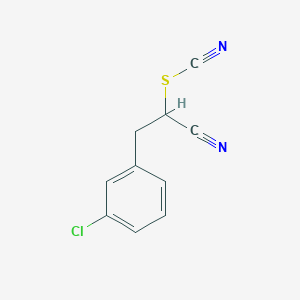
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)
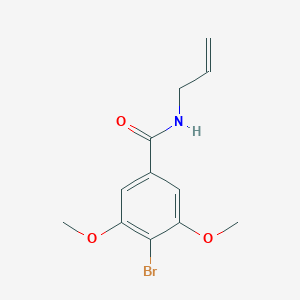




![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)
